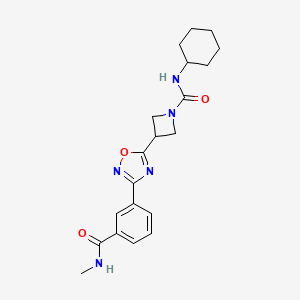
N-cyclohexyl-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclohexyl-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, with a CAS number of 1396794-98-1, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H25N5O3, with a molecular weight of 383.4 g/mol. The structure features a cyclohexyl group, an azetidine ring, and a 1,2,4-oxadiazole moiety that are crucial for its biological activities.
| Property | Value |
|---|---|
| CAS Number | 1396794-98-1 |
| Molecular Formula | C20H25N5O3 |
| Molecular Weight | 383.4 g/mol |
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit considerable antimicrobial properties. A study focusing on similar compounds demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. The mechanism of action is believed to involve interference with biofilm formation and bacterial transcription processes due to the presence of the oxadiazole ring .
Case Study: Antimicrobial Efficacy
In a comparative study involving several synthesized oxadiazole derivatives:
- Compounds tested : Included derivatives similar to N-cyclohexyl-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine.
- Results : The compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. Notably, some derivatives outperformed standard antibiotics like ciprofloxacin in terms of efficacy.
Cytotoxicity Studies
Cytotoxicity assays are essential to evaluate the safety profile of new compounds. In vitro studies involving L929 normal cell lines indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, others enhanced cell viability .
Cytotoxicity Results Summary
| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|---|
| 24 | 100 | 92 | 79 |
| 25 | 200 | 68 | 73 |
| 29 | 50 | 96 | 97 |
The biological activity of N-cyclohexyl-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine can be attributed to:
- Structural Features : The oxadiazole ring contributes significantly to its lipophilicity and interaction with biological membranes.
- Gene Transcription Modulation : The presence of functional groups such as -N=CO may influence gene expression related to bacterial resistance and biofilm formation.
Propiedades
IUPAC Name |
N-cyclohexyl-3-[3-[3-(methylcarbamoyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-21-18(26)14-7-5-6-13(10-14)17-23-19(28-24-17)15-11-25(12-15)20(27)22-16-8-3-2-4-9-16/h5-7,10,15-16H,2-4,8-9,11-12H2,1H3,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHVNDOZWYBKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













